![molecular formula C18H19N3O B6318028 (2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine CAS No. 179057-00-2](/img/structure/B6318028.png)
(2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine is a compound that features a benzylamine structure with a methoxy group and a pyrazolyl group attached to the benzyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine typically involves the reaction of 2-methoxybenzyl chloride with 3-(2H-pyrazol-3-yl)benzylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyrazolyl group can be reduced to form a pyrazoline derivative.
Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of various substituted benzylamine derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine involves its interaction with specific molecular targets. The pyrazolyl group can interact with enzymes or receptors, modulating their activity. The benzylamine moiety can form hydrogen bonds or hydrophobic interactions with biological macromolecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-phenyl]-amine
- (2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-pyridyl]-amine
- (2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-thienyl]-amine
Uniqueness
(2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both the methoxy and pyrazolyl groups allows for diverse reactivity and potential interactions with biological targets, making it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-[3-(1H-pyrazol-5-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-22-18-8-3-2-6-16(18)13-19-12-14-5-4-7-15(11-14)17-9-10-20-21-17/h2-11,19H,12-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLLRAIMNUTJLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC(=CC=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
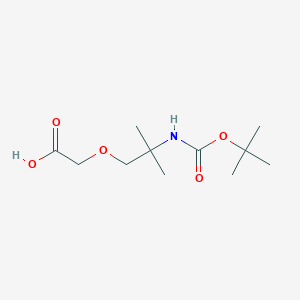
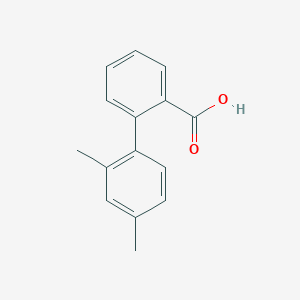
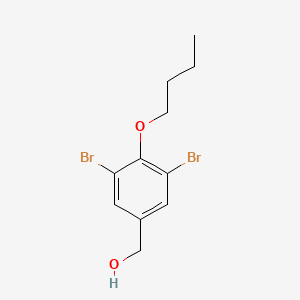
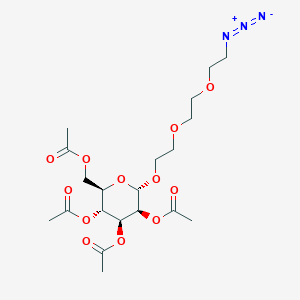
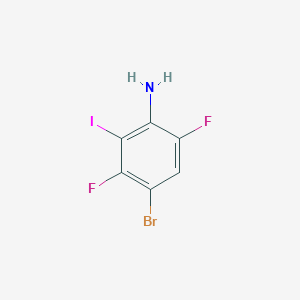

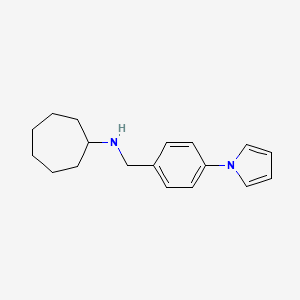
![Cycloheptyl-(4-[1,2,4]triazol-1-yl-benzyl)-amine, 95%](/img/structure/B6317997.png)
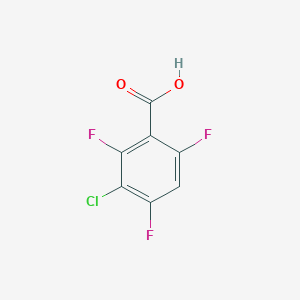
![3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one](/img/structure/B6318011.png)
![2-[(2,6-dipyridin-2-ylpyridin-4-yl)-(2-hydroxyethyl)amino]ethanol](/img/structure/B6318015.png)


![Cycloheptyl-(4-[1,2,3]triazol-2-yl-benzyl)-amine](/img/structure/B6318040.png)
